Acetanilide, 4'-ethoxy-2-indol-3-YL-
Description
Significance of Acetanilide (B955) Scaffold in Advanced Organic Synthesis Research
The acetanilide scaffold, chemically known as N-phenylacetamide, is a versatile building block in organic synthesis. patsnap.comresearchgate.net Historically significant as one of the earliest synthetic analgesics and antipyretics, its modern relevance lies in its utility as a precursor for more complex molecules. patsnap.comresearchgate.netuobasrah.edu.iq The acetanilide structure is readily synthesized through the acetylation of aniline (B41778) with reagents like acetic anhydride (B1165640) or acetyl chloride. uobasrah.edu.iqwikipedia.orgbyjus.com This straightforward synthesis makes it an accessible starting material for a wide range of chemical transformations. patsnap.com
In advanced organic synthesis, the acetanilide moiety serves as a key intermediate in the production of pharmaceuticals, dyes, and rubber accelerators. patsnap.comwikipedia.org Its phenyl ring can undergo various electrophilic substitution reactions, allowing for the introduction of diverse functional groups, while the amide linkage offers sites for further chemical modification. patsnap.comnus.edu.sg Researchers have explored various "green" synthesis methods for acetanilide, utilizing catalysts and solvent-free conditions to create more environmentally friendly processes. nus.edu.sg
Key Properties of Acetanilide:
| Property | Value |
| IUPAC Name | N-Phenylacetamide |
| Molecular Formula | C₈H₉NO |
| Molar Mass | 135.17 g/mol |
| Melting Point | 113-115 °C |
| Boiling Point | 304 °C |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether, acetone |
The data in this table is compiled from various sources. uobasrah.edu.iqwikipedia.orgchemicalbook.com
Prominence of Indole (B1671886) Moiety in Modern Medicinal and Synthetic Chemistry
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal and synthetic chemistry. purkh.comnih.govijpsr.com This "privileged scaffold" is found in a vast array of natural products and synthetic compounds with significant biological activities. nih.govnih.govresearchgate.net The amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids contain the indole core, highlighting its fundamental role in biological systems. purkh.comnih.gov
The indole moiety's prominence stems from its ability to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This versatility has led to the development of numerous indole-containing drugs for treating a wide range of conditions. nih.gov In synthetic chemistry, there is a continuous drive to develop novel and efficient methods for the construction and functionalization of the indole ring system. purkh.comopenmedicinalchemistryjournal.comnih.govrsc.org
Rationale for Investigating Acetanilide, 4'-ethoxy-2-indol-3-YL- as a Novel Chemical Entity
The investigation into "Acetanilide, 4'-ethoxy-2-indol-3-YL-" as a novel chemical entity is driven by the principle of molecular hybridization. This compound, with the chemical formula C₁₈H₁₈N₂O₂, combines the acetanilide and indole scaffolds, potentially leading to a molecule with unique properties derived from its constituent parts. lookchem.comchemicalbook.com
The structure features an indole ring connected at its 3-position via a methylene (B1212753) bridge to the nitrogen of an acetanilide moiety. The acetanilide's phenyl ring is substituted at the 4-position with an ethoxy group. This specific arrangement of atoms and functional groups dictates its chemical character and potential interactions with biological systems.
Physicochemical Properties of Acetanilide, 4'-ethoxy-2-indol-3-YL-:
| Property | Predicted/Experimental Value |
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 294.35 g/mol |
| Boiling Point | 577.3°C at 760 mmHg |
| Flash Point | 302.9°C |
| Density | 1.246 g/cm³ |
| XlogP (predicted) | 3.1 |
The data in this table is compiled from various sources. lookchem.comchemicalbook.comuni.lu
The rationale for its study likely stems from the potential for synergistic or novel activities arising from the combined scaffolds. The indole component provides a well-established pharmacophore known for a broad range of biological activities, while the substituted acetanilide portion can influence properties such as solubility, metabolic stability, and target binding affinity.
Overview of Current Research Landscape and Key Methodological Approaches
The current research landscape for compounds like Acetanilide, 4'-ethoxy-2-indol-3-YL- falls within the broader field of medicinal chemistry and the development of new synthetic methodologies. Research into indole-based hybrids is active, with studies exploring their potential as multi-targeted therapeutic agents. nih.govnih.govmdpi.com
Key methodological approaches for the synthesis of such hybrid molecules often involve multi-step synthetic sequences. The synthesis of the indole core itself can be achieved through various classic named reactions like the Fischer, Bartoli, or Nenitzescu indole syntheses, as well as more modern transition-metal-catalyzed methods. nih.govrsc.orgaalto.fi The acetanilide portion is typically prepared by acylating a corresponding aniline derivative. iscientific.org
For a molecule like Acetanilide, 4'-ethoxy-2-indol-3-YL-, a likely synthetic strategy would involve the preparation of 3-substituted indole and a 4-ethoxyaniline precursor, followed by a coupling reaction to form the final amide bond. The characterization of the final product and any intermediates would rely heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netiscientific.orgbanglajol.info
The exploration of such novel chemical entities is fundamental to advancing our understanding of structure-activity relationships and to the discovery of new molecules with valuable applications in science and medicine.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57932-46-4 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-2-22-15-9-7-14(8-10-15)20-18(21)11-13-12-19-17-6-4-3-5-16(13)17/h3-10,12,19H,2,11H2,1H3,(H,20,21) |
InChI Key |
OWLNNWLMURDQMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Other CAS No. |
57932-46-4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Acetanilide, 4 Ethoxy 2 Indol 3 Yl and Analogous Structures
Foundational Synthetic Routes for Acetanilide (B955) Derivatives in Research
The formation of the acetanilide core is a fundamental step, often involving the acylation of an aniline (B41778) precursor.
Conventional Thermal Acylation Protocols for Acetanilide Formation
The traditional and widely practiced method for synthesizing acetanilides is through the acylation of anilines. This typically involves reacting aniline or a substituted aniline with an acetylating agent like acetic anhydride (B1165640) or glacial acetic acid. byjus.combyjus.com The reaction is often facilitated by heating, sometimes under reflux conditions, to drive the formation of the amide bond. byjus.com
One common laboratory procedure involves heating a mixture of aniline, acetic anhydride, and glacial acetic acid, often with the addition of zinc dust. byjus.comvedantu.com The zinc dust serves to prevent the oxidation of the aniline starting material during the reaction. byjus.com The general reaction involves the nucleophilic attack of the amine group of aniline on the carbonyl carbon of the acetylating agent, leading to the formation of an N-phenylacetamide (acetanilide) and a carboxylic acid byproduct. ias.ac.inlibretexts.org The reaction can be represented as:
C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH
This method is valued for its simplicity and effectiveness. Variations of this protocol exist, such as carrying out the reaction in an aqueous medium to offer a greener and safer procedure, avoiding the use of corrosive reagents like acetyl chloride. ias.ac.in Another approach involves the reaction of aniline with glacial acetic acid, which can also act as the solvent, sometimes facilitated by microwave irradiation to accelerate the reaction. ymerdigital.com More specialized methods have also been developed, for instance, a patented process describes the use of a mixed acetylation reagent (glacial acetic acid and N,N-dimethylacetamide), a dehydrating agent like dicyclohexylcarbodiimide, and a catalyst such as sodium amide or ammonium (B1175870) chloride to achieve high yields of acetanilide. google.com
Interactive Data Table: Comparison of Conventional Acylation Methods
| Method | Acetylating Agent | Catalyst/Additive | Conditions | Yield | Reference(s) |
| Standard Reflux | Acetic Anhydride/Glacial Acetic Acid | Zinc Dust | Reflux, 15-20 min | Good | byjus.com |
| Microwave | Glacial Acetic Acid | None | Microwave, 5 min | High | ymerdigital.com |
| Patented Method | Glacial Acetic Acid & N,N-dimethylacetamide | Dicyclohexylcarbodiimide, Sodium amide/Ammonium chloride | 100-120 °C, 3-4 hours | >98% | google.com |
| Green Procedure | Acetic Anhydride | None (in water) | Stirring in water | Excellent | ias.ac.in |
Electroorganic Synthesis Approaches for Selective Alkoxylation of Acetanilide Cores
Electroorganic synthesis presents a modern and efficient alternative for the selective functionalization of aromatic rings, including the introduction of alkoxy groups onto an acetanilide core. This method can circumvent some of the challenges associated with traditional multi-step thermal methods, such as the formation of side products and poor yields. researcher.lifebanglajol.info
The electrochemical ethoxylation of acetanilide to produce 4'-ethoxy acetanilide involves the direct introduction of an ethoxy group onto the aromatic ring in a single step. researcher.life This process is an electrophilic substitution reaction facilitated by electrochemical oxidation. researcher.lifebanglajol.info In a typical setup, a polarization study is first conducted on acetanilide with ethanol (B145695) serving as the electrolyte, using anodes like platinum and graphite (B72142) to determine the optimal oxidation potentials. researcher.life The synthesis is then carried out potentiostatically at the determined oxidation potential. researcher.life
While the direct electrochemical alkoxylation of acetanilide is a specific application, the broader field of electrochemical alkoxylation of organic compounds has been reviewed, highlighting its utility for various aromatic and heterocyclic compounds. mathnet.runih.gov The generation of alkoxy radicals from alcohols via electrochemical methods, such as through a proton-coupled electron transfer (PCET) approach, is a key mechanistic aspect of these transformations. acs.org These reactive alkoxy radicals can then participate in the functionalization of the substrate. acs.org The process offers a direct route for synthesizing alkoxy-substituted acetanilides, which are of interest for their pharmacological and industrial applications. researcher.lifebanglajol.info
Advanced Strategies for Indole (B1671886) Moiety Construction and Functionalization
The indole ring system is a privileged scaffold in medicinal chemistry and natural products. bohrium.comtaylorandfrancis.com Its construction and subsequent functionalization are critical for synthesizing complex molecules like Acetanilide, 4'-ethoxy-2-indol-3-YL-.
Fischer Indole Synthesis and Contemporary Catalytic Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgtestbook.comalfa-chemistry.com The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org Following protonation, a wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs, leading to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com
A variety of acids can catalyze this reaction, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgtestbook.com
Contemporary Catalytic Adaptations: Modern advancements have focused on improving the efficiency, scope, and enantioselectivity of the Fischer indole synthesis.
Buchwald Modification: A significant adaptation involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the reaction's scope. wikipedia.org
Catalytic Enantioselective Versions: Researchers have developed catalytic asymmetric versions to produce chiral indole derivatives. For instance, a chiral phosphoric acid has been used as a catalyst in the reaction between diketones and phenylhydrazine derivatives to yield cyclopenta[b]indoles with high enantioselectivity. chemistryviews.org This process often involves a dynamic kinetic resolution of the intermediate hydrazone. chemistryviews.org
Improved Reaction Conditions: Efforts have been made to develop milder and more efficient reaction conditions. This includes the use of low melting mixtures, ionic liquids, and heterogeneous catalysts like zeolites to enhance yields and improve the environmental profile of the synthesis. organic-chemistry.orgnumberanalytics.com
Interactive Data Table: Catalysts in Fischer Indole Synthesis
| Catalyst Type | Example(s) | Key Feature(s) | Reference(s) |
| Brønsted Acids | HCl, H₂SO₄, PPA | Traditional, widely used | wikipedia.org |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Classic catalysts for the reaction | wikipedia.orgtestbook.com |
| Palladium Catalysts | Pd(OAc)₂ | Used in Buchwald modification for intermediate formation | wikipedia.org |
| Chiral Phosphoric Acids | Chiral, cyclic phosphoric acid | Enables enantioselective synthesis | chemistryviews.org |
| Heterogeneous Catalysts | Zeolites | Improved yields, environmentally friendlier | numberanalytics.com |
Palladium-Catalyzed Approaches for Indole Ring Formation (e.g., Larock Indole Synthesis)
Palladium-catalyzed reactions have become a powerful tool for the synthesis of indoles, offering mild reaction conditions and excellent functional group tolerance. mdpi.com The Larock indole synthesis, first reported in 1991, is a prominent example of a palladium-catalyzed heteroannulation reaction. wikipedia.orgsynarchive.com This method allows for the synthesis of 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgdukevertices.org
The reaction mechanism typically involves the reduction of a Pd(II) precursor to Pd(0), followed by oxidative addition of the o-iodoaniline. ub.edu The alkyne then coordinates to the palladium center and undergoes migratory insertion into the aryl-palladium bond. wikipedia.org Subsequent intramolecular cyclization and reductive elimination yield the indole product and regenerate the Pd(0) catalyst. ub.edu
The Larock indole synthesis is highly versatile and has been applied to the synthesis of various complex molecules, including unnatural tryptophan derivatives. wikipedia.orgnih.gov Modifications to the original protocol have been developed to expand its scope to include less reactive o-bromoanilines and o-chloroanilines, often by employing specific phosphine (B1218219) ligands. nih.gov Other palladium-catalyzed methods for indole synthesis include the cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes to produce 2,3-disubstituted indoles. rsc.org
C-H Activation/Functionalization Methodologies for Regioselective Indole Synthesis
Direct C-H activation and functionalization have emerged as highly efficient and atom-economical strategies for the synthesis and modification of indoles. bohrium.comchim.it These methods avoid the need for pre-functionalized starting materials, offering a more direct route to substituted indoles. numberanalytics.comnih.gov Transition metal catalysis, particularly with palladium and ruthenium, plays a central role in these transformations. bohrium.comtaylorandfrancis.comthieme-connect.com
The regioselectivity of C-H functionalization can be controlled by employing directing groups or by leveraging the inherent reactivity of the indole ring. chim.itnih.gov
C4-Functionalization: The synthesis of 4-substituted indoles, which are precursors to important alkaloids, has been achieved through a ruthenium-catalyzed C-H activation strategy. nih.govacs.org In this approach, an aldehyde group at the C3 position of the indole can act as a directing group, guiding the functionalization to the C4 position. acs.org
C2 and C3-Functionalization: Palladium-catalyzed C-H activation has been widely used for functionalization at the C2 and C3 positions of the indole core. thieme-connect.com For instance, palladium-catalyzed cyclization of N-arylamines can lead to C2-substituted indoles through the oxidative linkage of two C-H bonds. thieme-connect.com
Broader Regioselectivity: By carefully choosing the directing group and the metal catalyst, functionalization can be directed to various positions on the indole's benzene (B151609) ring (C4 to C7). nih.gov For example, installing a pivaloyl group at C3 can direct arylation to the C5 position. nih.gov
These advanced C-H functionalization methodologies provide powerful tools for the regioselective synthesis of a diverse array of substituted indoles, facilitating the construction of complex molecular architectures. bohrium.comthieme-connect.com
Enantioselective Manipulation of Spiroindolenine Intermediates for Substituted Indoles
The construction of stereochemically rich indole frameworks often proceeds through highly reactive intermediates. Among these, spiroindolenines are of significant interest as they serve as pivotal precursors in the enantioselective synthesis of substituted indoles. nih.gov The inherent reactivity of the spiroindolenine species can be harnessed and controlled to forge complex molecular architectures. nih.gov
A key strategy involves the use of chiral organocatalysts to direct the formation and subsequent reaction of these intermediates. For instance, a sequential Michael/retro-Mannich/Mannich reaction of ω-indol-3-yl α,β-unsaturated ketones has been developed, catalyzed by a chiral phosphoric acid. nih.gov This process proceeds through the manipulation of a spiroindolenine intermediate, leading to the synthesis of 3-(indol-3-yl)-pyrrolidines in high yields (up to 91%) and with excellent stereoselectivities (up to 92% enantiomeric excess, >19:1 diastereomeric ratio). nih.gov The mechanism of this transformation, supported by DFT calculations, underscores the controlled cyclization and rearrangement pathways enabled by the chiral catalyst. nih.gov The development of such methods is crucial, as the spiro-motif itself is a challenging synthetic target, and controlling its formation and reaction enantioselectively opens avenues to novel, biologically relevant structures. researchgate.netnih.gov
Targeted Synthesis of Acetanilide, 4'-ethoxy-2-indol-3-YL- and Closely Related Analogs
The targeted synthesis of Acetanilide, 4'-ethoxy-2-indol-3-YL-, a molecule combining an acetanilide moiety with an indole core, involves the strategic assembly of its distinct structural components. Synthetic approaches must address the introduction of the specific ethoxy substituent on the aniline ring and the formation of the bond between the indole and the acetamide (B32628) linker.
The 4'-ethoxy group on the acetanilide portion of the target molecule is typically introduced by using 4-ethoxyaniline (also known as p-phenetidine) as a primary starting material. wikipedia.orgredalyc.org This compound provides the pre-functionalized aromatic ring necessary for the final structure. The fundamental transformation is the N-acetylation of 4-ethoxyaniline. uobasrah.edu.iqias.ac.in
The acetylation reaction itself is a standard procedure in organic synthesis, commonly involving the reaction of the aniline with an acetylating agent like acetic anhydride or acetyl chloride. ias.ac.inbyjus.com To facilitate the reaction in an aqueous medium where aniline has low solubility, an acid such as hydrochloric acid is often added to form the more soluble anilinium salt. uobasrah.edu.iqslideshare.net Subsequent addition of a base, like sodium acetate, deprotonates the anilinium ion, liberating the free aniline to act as a nucleophile and attack the acetylating agent. uobasrah.edu.iq
The synthesis of the 4-ethoxyaniline precursor can be achieved through methods such as the reaction of p-aminophenol with ethyl chloride or the hydrogenation of p-nitrophenyl ether. chembk.com
Physicochemical Properties of 4-Ethoxyaniline
| Property | Value | Reference |
|---|---|---|
| CAS Number | 156-43-4 | chemsynthesis.com |
| Molecular Formula | C8H11NO | wikipedia.org |
| Molar Mass | 137.18 g/mol | chembk.com |
| Appearance | Colorless oily liquid, turns brown on exposure to air/light | wikipedia.orgchembk.com |
| Melting Point | 2-5 °C | chembk.comchemsynthesis.com |
| Boiling Point | 250-254 °C | wikipedia.orgchemsynthesis.com |
| Density | 1.065 g/mL at 25°C | chembk.com |
Connecting the indole nucleus to the acetanilide framework is a critical step in the synthesis. Several methodologies have been developed to construct the N-aryl-2-(indol-3-yl)acetamide core.
One direct approach involves the coupling of indole-3-acetic acid with a substituted aniline. nih.gov This reaction is typically facilitated by a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), in a one-pot procedure. The indole-3-acetic acid is first activated by CDI, followed by the addition of the aniline (e.g., 4-ethoxyaniline) to form the desired amide bond. nih.gov
Another effective strategy begins with indol-3-carbaldehyde. An iminization reaction between the aldehyde and an aniline, followed by reduction of the resulting imine and subsequent N-acetylation, provides the target scaffold. redalyc.org
More advanced and efficient methods, particularly multi-component reactions, can also achieve this integration, as detailed in the following section. clockss.orgresearchgate.net These methods often construct the indole ring and the side chain concurrently.
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecules like Acetanilide, 4'-ethoxy-2-indol-3-YL- in a single step from multiple starting materials. clockss.org This approach is highly efficient, saving time, reagents, and reducing purification steps compared to traditional multi-step syntheses. clockss.orgresearchgate.net
An efficient four-component reaction has been developed for the synthesis of N-aryl-2-(indol-3-yl)acetamide derivatives under microwave irradiation. clockss.org This one-pot procedure utilizes an arylglyoxal monohydrate, Meldrum's acid, and various anilines, catalyzed by potassium carbonate (K2CO3). clockss.org This protocol is noted for its high efficiency, mild reaction conditions, and the availability of starting materials. clockss.org By selecting 4-ethoxyaniline as the aniline component, this MCR provides a direct and convergent route to the target compound's core structure. The versatility of this reaction allows for the synthesis of a diverse library of related analogs by simply varying the aniline substrate. clockss.orgnih.gov
Four-Component Synthesis of N-Aryl-2-(indol-3-yl)acetamides
| Entry (Aniline Substrate) | Product | Yield (%) |
|---|---|---|
| Aniline | N-phenyl-2-(1H-indol-3-yl)acetamide | 82 |
| 4-Methylaniline | N-(p-tolyl)-2-(1H-indol-3-yl)acetamide | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide | 81 |
| 4-Ethoxyaniline | N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)acetamide | 83 |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide | 86 |
| 4-Bromoaniline | N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide | 85 |
Data adapted from Wang, J. et al., HETEROCYCLES, 2019. clockss.org
The development of such MCRs represents a significant advance in synthesizing indole-fused heterocycles, offering modular and rapid assembly of complex chemical entities. nih.gov
Stereoselective and Asymmetric Synthesis Routes for Chiral Acetanilide-Indole Hybrids
The creation of chiral acetanilide-indole hybrids, where stereochemistry is precisely controlled, is a frontier in synthetic chemistry due to the potential for stereospecific biological activity. nih.gov Asymmetric synthesis strategies are essential for accessing enantiopure forms of these complex molecules. longdom.org
Key strategies for inducing stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. numberanalytics.com Organocatalysis, in particular, has emerged as a powerful tool. As discussed previously, chiral phosphoric acids can catalyze reactions with high enantioselectivity, such as in the manipulation of spiroindolenine intermediates. nih.gov This principle can be extended to other reactions involving indole nucleophiles.
Recent advancements have focused on creating less common forms of chirality, such as axial chirality. Atroposelective N-acylation reactions, catalyzed by chiral isothioureas, have been developed to synthesize N-N axially chiral indole derivatives with high yields and enantioselectivities. rsc.orgnih.gov While distinct from central chirality, the development of these methods showcases the high level of stereochemical control now achievable in indole chemistry. researchgate.net
Other innovative asymmetric methods include:
Dearomative Rearrangements : A dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols can transfer the chirality from the C3 position to the C2 position with high fidelity, providing a reliable method for constructing enantioenriched 2,2-disubstituted indolines. uchicago.edu
Asymmetric Cyclizations : Enantioselective selenocyclization of tryptamine (B22526) derivatives, catalyzed by a combination of chiral sulfides and Lewis acids, can produce chiral polycyclic indole structures. nih.gov
Asymmetric C-H Functionalization : Directing group-assisted, transition-metal-catalyzed enantioselective C-H functionalization is an increasingly important strategy for creating chiral centers on the indole ring system. acs.org
These advanced stereoselective and asymmetric routes provide the necessary tools to synthesize specific enantiomers of complex molecules like Acetanilide, 4'-ethoxy-2-indol-3-YL-, should a chiral center be present or introduced.
Chemical Transformations and Mechanistic Investigations of Acetanilide, 4 Ethoxy 2 Indol 3 Yl and Associated Chemical Systems
Electrophilic Aromatic Substitution Reactions on Ethoxy-Substituted Acetanilides
The acetanilide (B955) portion of the molecule, specifically the 4-ethoxyacetanilide system, is highly susceptible to electrophilic aromatic substitution (SEAr) due to the presence of two activating, electron-donating groups on the benzene (B151609) ring. ijarsct.co.inwikipedia.org The outcome of these reactions is dictated by the directing effects of the acetamido (-NHCOCH₃) and ethoxy (-OC₂H₅) groups.
Both the acetamido and ethoxy groups are ortho-, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack. ijarsct.co.inwikipedia.org In a 4-ethoxyacetanilide structure, these two groups are para to each other. This arrangement means the positions ortho to the acetamido group are meta to the ethoxy group, and the positions ortho to the ethoxy group are meta to the acetamido group.
The acetamido group is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions. ijarsct.co.in Because the para position is already occupied by the ethoxy group, substitution is directed primarily to the ortho positions relative to the acetamido group. ijarsct.co.in While the ethoxy group also directs ortho, the acetamido group's influence is generally dominant in determining the regioselectivity. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. wikipedia.orglibretexts.orglibretexts.org
| Reaction | Reagents | Electrophile (E⁺) | Major Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Substitution at position(s) ortho to the acetamido group. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Substitution at position(s) ortho to the acetamido group. |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Substitution at position(s) ortho to the acetamido group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Substitution at position(s) ortho to the acetamido group. |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Carbocation (R⁺) | Substitution at position(s) ortho to the acetamido group. |
This table summarizes common electrophilic aromatic substitution reactions on a 4-ethoxyacetanilide moiety.
Reactivity and Functionalization Patterns of the Indole (B1671886) Nucleus within Hybrid Structures
The indole nucleus is an electron-rich heterocyclic system, and its reactivity is a cornerstone of its utility in synthesis. bhu.ac.inijpsr.com The fusion of the benzene and pyrrole (B145914) rings results in a non-uniform distribution of electron density, which dictates the regioselectivity of its functionalization.
Pyrrole Ring Functionalization: The pyrrole portion of the indole is significantly more electron-rich than the benzenoid ring. bhu.ac.in Consequently, electrophilic substitution reactions preferentially occur on the five-membered ring. bhu.ac.in The C3 position is the most nucleophilic and is the primary site of attack for most electrophiles. bhu.ac.in If the C3 position is already substituted, electrophilic attack may occur at the C2 position or on the nitrogen atom.
Benzenoid Ring Functionalization: Functionalizing the benzene core (positions C4 to C7) via direct C-H activation is considerably more challenging due to the lower inherent reactivity of these positions compared to the pyrrole ring. researchgate.net Achieving site-selectivity at the C4, C5, C6, or C7 positions often requires the installation of a directing group (DG) on the indole nitrogen. researchgate.net For instance, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. researchgate.net
| Indole Position | Reactivity / Functionalization Method | Notes |
| N1 | N-Alkylation, N-Arylation, N-Acylation. organic-chemistry.orgnih.gov | Can be competitive with C3 functionalization; selectivity can be controlled. organic-chemistry.org |
| C2 | Metalation followed by electrophilic quench; C-H activation. thieme-connect.com | Often functionalized via cyclization reactions or C-H activation protocols. thieme-connect.com |
| C3 | Primary site for electrophilic substitution. bhu.ac.in | Most common site for introducing substituents like alkyl, acyl, and halo groups. |
| C4-C7 | Directing group-assisted C-H functionalization. researchgate.net | Challenging to functionalize selectively without a directing group. researchgate.net |
This table outlines the general reactivity and functionalization patterns at various positions of the indole nucleus.
N-Substitution and Ring Opening/Closing Reactions of Indole and Acetanilide Moieties
N-Substitution: The nitrogen atoms in both the indole and acetanilide moieties can undergo substitution reactions. For the indole nucleus, direct N-alkylation can be challenging due to the competing reactivity of the C3 position. organic-chemistry.org However, strategies using specific bases or catalyst systems, such as a dinuclear zinc-ProPhenol complex, can achieve high selectivity for N-alkylation over C3-alkylation. nih.gov A particularly noteworthy transformation is the reaction of 1-hydroxyindoles with nucleophiles like indole in formic acid, which proceeds via a proposed Sɴ2-type nucleophilic substitution directly on the indole nitrogen. clockss.orgresearchgate.net
Ring Opening and Closing Reactions: The indole ring system can be constructed (ring-closing) or deconstructed (ring-opening) through various synthetic methods.
Ring-Closing Reactions: A powerful method for forming the indole scaffold is the rhodium-catalyzed oxidative coupling of acetanilides with internal alkynes, which proceeds via C-H activation. acs.org Other notable methods include the Fischer, Bartoli, Madelung, and Reissert indole syntheses, each involving a key ring-closing step. bhu.ac.innih.govnih.gov Modern variations include palladium-catalyzed cyclization of N-aryl imines and the cyclization of ortho-aminostyrenes. organic-chemistry.org
Ring-Opening Reactions: Under specific conditions, the indole ring can be opened. For example, the reaction of indoles with primary aminobenzaldehydes in the presence of acid can lead to a facile ring-opening to form quinolines. rsc.org Another example involves the reaction of indole with a carbene, which can lead to a ring expansion, converting the indole into a quinoline. quimicaorganica.org
Exploration of Radical Reaction Pathways in the Synthesis and Transformation of Related Compounds
Radical chemistry offers powerful and often complementary strategies for the synthesis and functionalization of indole-containing compounds. These methods can proceed under mild conditions and provide access to structures that are difficult to obtain through traditional ionic pathways.
Several indole syntheses are based on a key radical cyclization step. nih.gov For example, the cascade radical cyclization of specific isonitriles or the reductive cyclization of allenylanilines can efficiently construct the indole core. nih.gov Another approach involves the intramolecular addition of an aryl radical to a pendant group, leading to cyclization. researchgate.net
More recently, photoredox catalysis has emerged as a potent tool for generating radical intermediates under visible light irradiation. One such strategy involves the conversion of an amine into a nitrogen-centered radical cation, which then triggers a sequence of steps including the formation of a benzylic radical and eventual cyclization to the indole ring. thieme-connect.com
| Radical Reaction Type | Description | Example Precursors |
| Cascade Radical Cyclization | A sequence of radical reactions leading to the indole core. | Isonitriles. nih.gov |
| Reductive Cyclization | Radical cyclization initiated by a reducing agent. | Allenylanilines. nih.gov |
| Aryl Radical Cyclization | An aryl radical adds intramolecularly to an alkene or other group. | ortho-bromo allyl anilines. nih.gov |
| Photoredox-Catalyzed Cyclization | Visible light and a photocatalyst generate radical intermediates for cyclization. | N-arylenamines. thieme-connect.com |
This table summarizes various radical reaction pathways utilized in the synthesis of indoles.
Detailed Mechanistic Studies of Key Synthetic Transformations Involving the Acetanilide-Indole Scaffold
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods. For the construction and transformation of acetanilide-indole systems, several mechanistic pathways have been investigated.
Rhodium-Catalyzed Indole Synthesis: One of the most relevant syntheses for this scaffold is the rhodium-catalyzed oxidative coupling of an acetanilide with an alkyne. acs.org Mechanistic studies, including deuterium (B1214612) labeling experiments, have provided insight into the catalytic cycle. The reaction is proposed to begin with a rapid and reversible C-H metalation at the ortho-position of the acetanilide, directed by the acetyl group. This is followed by coordination and insertion of the alkyne and subsequent reductive elimination to form the C-C and C-N bonds of the indole ring, regenerating the active catalyst. acs.org
Electrophilic Aromatic Substitution on Acetanilide: The mechanism for SEAr on the acetanilide ring is a well-established two-step process. wikipedia.orglibretexts.org
Formation of the Sigma Complex: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom that bears the new substituent, restoring the aromatic π-system.
Nucleophilic Substitution on Indole Nitrogen: The formation of 1-(indol-3-yl)indoles from 1-hydroxyindoles is proposed to occur through an unusual Sɴ2-type mechanism on the indole nitrogen. clockss.org Protonation of the hydroxyl group on the N1-hydroxyindole creates a good leaving group (water). A nucleophile, such as another indole molecule, can then attack the indole nitrogen from the backside, displacing the water molecule in a concerted fashion. This mechanism explains the direct formation of the N-C bond without the observation of intermediates that would arise from a dissociative (Sɴ1-type) pathway. clockss.org
Spectroscopic and Structural Characterization Methodologies in Academic Research for Acetanilide, 4 Ethoxy 2 Indol 3 Yl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Acetanilide (B955), 4'-ethoxy-2-indol-3-YL-, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring, the acetanilide moiety, the ethoxy group, and the methylene (B1212753) bridge. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons will appear at higher chemical shifts (downfield) compared to aliphatic protons. Protons on the nitrogen atoms (NH) often appear as broad singlets.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The spectrum would show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons of the indole and phenyl rings, the methylene carbon of the bridge, and the carbons of the ethoxy group.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular structure.
COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the connectivity of proton networks within the molecule, for example, within the indole and the p-ethoxyphenyl rings.
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals to specific atoms in the molecular structure.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Indole-NH | ~8.1 | br s | 1H | H-1 |
| Amide-NH | ~7.8 | br s | 1H | -NH-CO- |
| Aromatic Protons | ~6.8 - 7.6 | m | 8H | Indole & Phenyl rings |
| Methylene Protons | ~3.7 | s | 2H | -CO-CH₂- |
| Ethoxy Methylene | ~4.0 | q | 2H | -O-CH₂-CH₃ |
| Ethoxy Methyl | ~1.4 | t | 3H | -O-CH₂-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~170 | C=O |
| Aromatic Carbons | ~110 - 155 | Indole & Phenyl rings |
| Ethoxy Methylene | ~63 | -O-CH₂- |
| Methylene Carbon | ~35 | -CO-CH₂- |
| Ethoxy Methyl | ~15 | -CH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum of Acetanilide, 4'-ethoxy-2-indol-3-YL- would exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption band around 1660 cm⁻¹ would be indicative of the C=O stretching of the amide group. The N-H stretching vibrations of the indole and amide groups would appear as distinct bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic rings and the aliphatic chains would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ethoxy group would likely appear in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Functional Group |
| N-H Stretching (Indole) | ~3400 | Indole N-H |
| N-H Stretching (Amide) | ~3300 | Amide N-H |
| Aromatic C-H Stretching | ~3100-3000 | Ar-H |
| Aliphatic C-H Stretching | ~2980-2850 | -CH₂-, -CH₃ |
| C=O Stretching (Amide I) | ~1660 | Amide C=O |
| N-H Bending (Amide II) | ~1550 | Amide N-H |
| Aromatic C=C Stretching | ~1600, ~1500, ~1450 | Aromatic Rings |
| C-O Stretching | ~1240 | Aryl Ether |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ions with high accuracy, HRMS allows for the unambiguous determination of the molecular formula.
For Acetanilide, 4'-ethoxy-2-indol-3-YL- (C₁₈H₁₈N₂O₂), the expected monoisotopic mass is approximately 294.1368 Da. HRMS analysis would aim to detect the molecular ion peak ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) at m/z 295.1441. The high accuracy of the measurement allows differentiation from other possible molecular formulas with the same nominal mass.
Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragment ions provide valuable information about the molecular structure. Characteristic fragmentation patterns for Acetanilide, 4'-ethoxy-2-indol-3-YL- would likely involve cleavage of the amide bond, loss of the ethoxy group, and fragmentation of the indole ring.
| Adduct | Predicted m/z |
| [M+H]⁺ | 295.1441 |
| [M+Na]⁺ | 317.1260 |
| [M-H]⁻ | 293.1296 |
X-ray Diffraction (XRD) Studies for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Powder XRD: Powder XRD is used to analyze polycrystalline materials. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that can serve as a fingerprint for a specific crystalline form of the compound. This is particularly useful for identifying different polymorphs, which may have different physical properties.
Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By spotting the sample on a silica gel plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. For Acetanilide, 4'-ethoxy-2-indol-3-YL-, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). The compound would elute at a specific retention time, and the area of the peak would be proportional to its concentration. HPLC with a UV detector is commonly used, as the aromatic rings in the molecule will absorb UV light. A single, sharp peak in the chromatogram is a strong indicator of a pure sample.
Computational Chemistry and Theoretical Investigations of Acetanilide, 4 Ethoxy 2 Indol 3 Yl
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing the electronic makeup of Acetanilide (B955), 4'-ethoxy-2-indol-3-YL-. These methods allow for a detailed examination of its molecular orbitals, electron density, and electrostatic properties, which are fundamental to its chemical behavior.
A foundational step in the theoretical study of Acetanilide, 4'-ethoxy-2-indol-3-YL- is the determination of its most stable three-dimensional structure, or its equilibrium geometry. Density Functional Theory (DFT) is a widely used method for this purpose. banglajol.info Calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles in the gas phase. nih.gov
The process involves an iterative geometry optimization that seeks the lowest energy conformation on the potential energy surface. The optimized structure represents the most probable geometry of an isolated molecule. To confirm that this optimized structure is a true energy minimum and not a transition state, a vibrational frequency analysis is performed. The absence of any imaginary frequencies confirms that the geometry corresponds to a stable state. researchgate.net
These frequency calculations also yield theoretical vibrational spectra (Infrared and Raman). By applying a scaling factor, these predicted spectra can be compared with experimental data, aiding in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netnih.gov
Table 1: Representative Predicted vs. Experimental Geometrical Parameters for Acetanilide, 4'-ethoxy-2-indol-3-YL-
This table illustrates the kind of data obtained from DFT geometry optimization. The "Predicted" values are hypothetical examples based on typical DFT (B3LYP/6-311++G(d,p)) results for similar structures. "Experimental" values would be derived from X-ray crystallography.
| Parameter | Bond/Angle | Predicted Value (DFT) | Experimental Value (X-ray) |
| Bond Length | C=O (Amide) | 1.23 Å | - |
| Bond Length | N-C (Amide) | 1.36 Å | - |
| Bond Length | C-O (Ether) | 1.37 Å | - |
| Bond Length | C-N (Indole) | 1.38 Å | - |
| Bond Angle | O=C-N (Amide) | 122.5° | - |
| Bond Angle | C-N-C (Amide) | 128.0° | - |
| Dihedral Angle | C-C-N-C (Amide) | ~180° | - |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org
For Acetanilide, 4'-ethoxy-2-indol-3-YL-, the HOMO is expected to be distributed across the electron-rich indole (B1671886) ring and the 4-ethoxyphenyl moiety, which act as electron-donating groups. The LUMO, conversely, would likely be localized more around the acetamide (B32628) linker and potentially the indole ring, which can accept electron density. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. inpressco.com This analysis of electron density distribution and FMOs helps predict how the molecule will interact with other chemical species. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for Acetanilide, 4'-ethoxy-2-indol-3-YL-
This table presents hypothetical energy values derived from a typical DFT calculation, illustrating the electronic properties of the molecule.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.65 | Indicates chemical reactivity and stability |
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule, mapped onto its electron density surface. researchgate.netresearchgate.net This tool is highly effective for identifying reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net
In Acetanilide, 4'-ethoxy-2-indol-3-YL-, the MESP map would be expected to show significant negative potential around the carbonyl oxygen of the amide group and the oxygen of the ethoxy group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom attached to the amide nitrogen and the indole nitrogen would exhibit positive potential, marking them as potential hydrogen bond donors. researchgate.net
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling techniques are used to explore the dynamic behavior and conformational flexibility of Acetanilide, 4'-ethoxy-2-indol-3-YL-.
Due to several rotatable single bonds, Acetanilide, 4'-ethoxy-2-indol-3-YL- can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them. nih.gov
A common method is the Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of one or more systematic changes in its geometry, such as the rotation around a specific dihedral angle. researchgate.netuni-muenchen.de For this molecule, key scans would involve the dihedral angles of the ethyl group, the angle between the indole ring and the acetamide side chain, and the rotation around the amide C-N bond.
The resulting energy landscape maps the different low-energy valleys, which correspond to stable conformers, and the peaks, which represent the transition states between them. longdom.orgnih.govresearchgate.net Identifying the global minimum energy conformer is crucial as it represents the most populated and thermodynamically stable state of the molecule.
Computational models are instrumental in predicting spectroscopic data, which serves as a vital bridge between theoretical structures and experimental observations. nih.gov As mentioned in section 5.1.1, the vibrational frequencies obtained from DFT calculations can be used to generate theoretical IR and Raman spectra. researchgate.net These computed spectra are invaluable for assigning the complex experimental spectra of molecules like Acetanilide, 4'-ethoxy-2-indol-3-YL-, where many vibrational modes overlap. acs.org
Furthermore, other spectroscopic properties can be predicted. For instance, Time-Dependent DFT (TD-DFT) calculations can predict electronic excitation energies and oscillator strengths, which correspond to the UV-Visible absorption spectrum. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts, providing another layer of data to confirm the molecule's structure in solution.
Table 3: Example of Predicted Vibrational Frequencies for Key Functional Groups
This table shows how theoretical calculations can assist in assigning experimental spectroscopic data. Frequencies are hypothetical and based on known ranges for these functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Experimental IR Peak (cm⁻¹) |
| N-H (Indole/Amide) | Stretching | 3350 | ~3300-3400 |
| C-H (Aromatic) | Stretching | 3055 | ~3050-3100 |
| C-H (Aliphatic) | Stretching | 2980 | ~2950-2990 |
| C=O (Amide I) | Stretching | 1675 | ~1670-1690 |
| C-N/N-H (Amide II) | Bending/Stretching | 1530 | ~1520-1550 |
| C-O-C (Ether) | Asymmetric Stretch | 1245 | ~1240-1260 |
Theoretical Studies on Reaction Mechanisms, Transition States, and Energy Barriers
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, including the synthesis of complex molecules like Acetanilide, 4'-ethoxy-2-indol-3-YL-. Theoretical studies can map out the entire reaction pathway, identify key intermediates, and calculate the structures and energies of transition states, which are critical for understanding reaction kinetics.
The synthesis of the target molecule likely involves multiple steps, primarily the formation of the indole ring system and the subsequent acylation to form the acetanilide group. The general mechanism for forming an acetanilide involves the nucleophilic attack of an amine on an acylating agent, such as acetic anhydride (B1165640). chegg.com Computational models, particularly those using Density Functional Theory (DFT), can simulate this nucleophilic acyl substitution reaction. These simulations would calculate the energy profile of the reaction, highlighting the energy barrier associated with the formation of the tetrahedral intermediate and its subsequent collapse to form the final amide product.
For the indole core, various synthetic routes like the Fischer, Bischler, or Nenitzescu synthesis could be modeled. Each route possesses distinct mechanisms and intermediates. Theoretical investigations can determine the most plausible reaction pathway under specific conditions by comparing the activation energies of the rate-determining steps for each potential route. For instance, in a multi-step synthesis, calculations can pinpoint reaction bottlenecks—steps with high energy barriers—and suggest alternative reagents or conditions to improve reaction yield and efficiency. researchgate.net
Table 1: Illustrative Energy Barrier Data for a Hypothetical Reaction Step This table represents typical data obtained from DFT calculations for a reaction step and is for illustrative purposes only.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Reactant Energy | 0.00 | Relative energy of the starting materials. |
| Transition State Energy | +25.4 | The energy peak of the reaction pathway, representing the activation energy. |
| Intermediate Energy | -5.2 | The energy of a stable species formed during the reaction. |
| Product Energy | -15.8 | Relative energy of the final products for this step. |
These theoretical studies provide invaluable insights that complement experimental work, guiding the synthesis of complex organic molecules by predicting reactivity and identifying stable intermediates and high-energy transition states.
Computational Approaches to Structure-Activity Relationship (SAR) Investigations
Computational methods are central to modern drug discovery and are instrumental in investigating the structure-activity relationships (SAR) of bioactive molecules. These approaches predict how modifications to a chemical structure, such as in analogs of Acetanilide, 4'-ethoxy-2-indol-3-YL-, might affect their biological activity.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, by interacting with various protein targets. nih.govmdpi.com
In a typical docking study for an analog of Acetanilide, 4'-ethoxy-2-indol-3-YL-, the 3D structure of the ligand would be placed into the binding site of a target protein. thesciencein.org The simulation then explores various binding poses, calculating a "docking score" for each, which estimates the binding free energy. mdpi.com Lower scores typically indicate stronger binding affinity. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the receptor's active site. nih.gov For example, the indole NH group can act as a hydrogen bond donor, while the aromatic rings can engage in pi-stacking interactions. nih.gov
Table 2: Hypothetical Molecular Docking Results for an Indole Analog This table illustrates the type of data generated from a molecular docking simulation against a hypothetical protein target.
| Ligand Analog | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Analog 1 | -8.5 | TYR 85, PHE 210, ARG 120 | 2 (with ARG 120, TYR 85) |
| Analog 2 | -7.2 | TRP 86, LEU 214, ARG 120 | 1 (with ARG 120) |
| Analog 3 | -9.1 | TYR 85, PHE 210, HIS 90 | 3 (with HIS 90, TYR 85) |
These simulations can screen large libraries of compounds quickly, prioritizing those with the highest predicted affinity for further experimental testing. thesciencein.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For a series of analogs of Acetanilide, 4'-ethoxy-2-indol-3-YL-, a QSAR model could be developed to predict their potency for a specific biological target. nih.govresearchgate.net
The process involves several steps:
Data Set Collection: A series of chemically similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. mdpi.com
Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that links a combination of descriptors to the observed biological activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. researchgate.netkcl.ac.uk
A typical QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)
This model can then be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemists to focus on synthesizing compounds with the highest predicted potency. researchgate.net
Table 3: Example of Descriptors Used in a QSAR Model for Indole Analogs This table provides examples of descriptor classes and their significance in a hypothetical QSAR model.
| Descriptor Class | Example Descriptor | Potential Interpretation in Model |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the receptor. |
| Steric | Molar Volume | Defines the size and shape constraints of the binding pocket. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Hydrophobic | LogP | Governs partitioning into membranes and hydrophobic interactions. |
Theoretical Assessment of Non-Linear Optical (NLO) Properties Using Quantum Chemical Methods
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, and they are crucial for applications in photonics, telecommunications, and optical data storage. arxiv.org Quantum chemical methods, especially DFT and Time-Dependent DFT (TD-DFT), are highly effective for predicting the NLO properties of molecules. researchgate.netacs.org
Indole derivatives are promising candidates for NLO materials due to the presence of a π-conjugated system, which can be enhanced by attaching electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). researchgate.net In Acetanilide, 4'-ethoxy-2-indol-3-YL-, the ethoxy group acts as an EDG, while the acetanilide moiety can have electron-withdrawing character, creating an intramolecular charge transfer (ICT) system that is often a prerequisite for significant NLO response. analis.com.my
Key NLO properties calculated using quantum chemistry include:
Polarizability (α): The measure of how easily the electron cloud is distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). arxiv.org
Computational studies on similar molecules have shown that a high β value is associated with a small HOMO-LUMO energy gap, indicating facile electronic transitions. analis.com.my Theoretical calculations can predict these values, allowing for the in silico design of molecules with optimized NLO properties before undertaking complex synthesis and experimental characterization. researchgate.netfrontiersin.org
Table 4: Representative Calculated NLO Properties for an Indole Derivative Data based on findings for Indole-7-carboxyldehyde, for illustrative purposes. arxiv.orgresearchgate.net
| Property | Calculated Value | Unit | Significance |
|---|---|---|---|
| Dipole Moment (μ) | 1.88 | Debye | Indicates significant charge separation. |
| Polarizability (α) | 17.36 x 10⁻²⁴ | esu | Measures the linear optical response. |
| Hyperpolarizability (β) | 3.96 x 10⁻³⁰ | esu | Indicates a strong second-order NLO response. |
These theoretical assessments are vital for screening and designing novel organic NLO materials, providing a direct link between molecular structure and potential performance in optical devices.
Advanced Methodological Considerations and Techniques in Research on Acetanilide Indole Hybrids
Application of Diverse Catalytic Systems in Organic Synthesis
Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules that are otherwise inefficient or impossible to achieve. In the context of acetanilide-indole hybrids, both organocatalysis and transition metal catalysis offer powerful tools for constructing and functionalizing the core scaffold with high precision.
Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis for producing enantiomerically pure compounds. scienceopen.compeerj.com This is particularly relevant for indole (B1671886) derivatives, as the stereochemistry often dictates biological activity. peerj.comresearchgate.net In the synthesis of chiral acetanilide-indole hybrids, organocatalysts are instrumental in controlling the three-dimensional arrangement of atoms.
Chiral phosphoric acids (CPAs) are a prominent class of organocatalysts used in the enantioselective construction of indole-based frameworks. oaepublish.comnih.gov These catalysts operate through hydrogen bonding, activating substrates and creating a chiral environment that directs the approach of a nucleophile to an electrophile. nih.gov For instance, in the synthesis of axially chiral 3-arylindoles, a CPA catalyst can facilitate the enantioselective addition of a 2-substituted indole to an iminoquinone, achieving high efficiency under mild conditions. oaepublish.com This strategy could be adapted to generate chiral centers or axes of chirality in acetanilide-indole structures. The catalyst activates the indole's NH group through hydrogen bonding, which enhances nucleophilicity at the C3 position while simultaneously controlling the facial selectivity of the attack on an electrophile. nih.gov
Another powerful organocatalytic method is the Michael addition, where catalysts derived from Cinchona alkaloids or proline can be used. researchgate.net These catalysts can facilitate the enantioselective addition of 1,3-dicarbonyl compounds to indolylnitroalkenes, providing a route to highly functionalized and chiral C3-substituted indole derivatives. researchgate.net Such strategies are valuable for introducing the acetamide (B32628) side chain or other functionalities onto the indole core with high stereocontrol. acs.org The development of these reactions allows for the synthesis of a wide array of indole-based chiral heterocycles with structural diversity and complexity. acs.org
Table 1: Selected Organocatalytic Systems for Enantioselective Indole Functionalization
| Catalyst Type | Reaction | Substrates | Key Feature |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation / Arylation | Indoles, Iminoquinones, Indolylmethanols | Creates axially chiral 3-arylindoles through atroposelective functionalization. oaepublish.com |
| Cinchona Alkaloid Derivatives | Michael Addition | Indolylnitroalkenes, 1,3-Dicarbonyls | Generates C3-substituted indoles with high enantiomeric excess (ee). researchgate.net |
| Diarylprolinol Silyl Ethers | [4+2] Cycloaddition (Diels-Alder) | Indole-based dienes, α,β-Unsaturated aldehydes | Constructs complex polycyclic indole scaffolds with multiple stereocenters. mdpi.comnih.gov |
| Squaramide-based Catalysts | Michael Addition / Cycloaddition | Indoles, Nitroolefins, Deconjugated enones | Acts as a bifunctional catalyst, activating both nucleophile and electrophile via hydrogen bonding. researchgate.netmdpi.com |
Transition Metal Catalysis for Efficient C-C and C-X Bond Formations
Transition metal catalysis is a powerful and versatile tool for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are essential steps in the synthesis of complex molecules like Acetanilide (B955), 4'-ethoxy-2-indol-3-YL-. mdpi.com These methods often rely on the C-H activation of substrates, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.comresearchgate.net
Palladium (Pd) catalysts are widely used for the synthesis of indoles. mdpi.com For example, Pd-catalyzed C-H activation of N-aryl amides followed by coupling with alkynes is an efficient method for constructing the indole skeleton. researchgate.net This approach could directly assemble the core structure of an acetanilide-indole hybrid. Another key reaction is the direct C-3 arylation of free (NH)-indoles with aryl bromides, which can proceed even without a ligand under certain conditions, showcasing the robustness of palladium catalysis. acs.org
Cobalt (Co), being an earth-abundant and less toxic metal, has emerged as an attractive alternative to precious metals like palladium. mdpi.comresearchgate.net High-valent cobalt catalysts have proven effective in various C-H activation reactions. For instance, a Co(III) catalyst can enable the cyclization of ureas and alkynes to form indoles or facilitate the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to synthesize the indole ring. mdpi.com
Iridium (Ir) catalysis has also been employed for the C-H functionalization of acetanilides to synthesize oxindole (B195798) derivatives, which are structurally related to the target compound. rsc.org An Ir(III)-catalyzed intermolecular C-H functionalization of acetanilide with a carbenoid precursor can directly install a functionalized carbon group at the ortho position of the aniline (B41778) ring, which then cyclizes to form the oxindole. rsc.org This demonstrates the potential of transition metals to selectively functionalize the acetanilide portion of the hybrid molecule.
Table 2: Transition Metal Catalysts in Indole Synthesis
| Metal Catalyst | Reaction Type | Bond Formed | Key Application |
|---|---|---|---|
| Palladium (Pd) | C-H Activation / Cross-Coupling | C-C, C-N | Annulation of N-Ts-anilines with styrenes; direct arylation of indoles. mdpi.com |
| Cobalt (Co) | Redox-Neutral C-H Activation | C-C, C-N | Cyclization of arylhydrazines or N-nitrosoanilines with alkynes. mdpi.comresearchgate.net |
| Iridium (Ir) | C-H Carbenoid Functionalization | C-C | Synthesis of oxindoles from acetanilides. rsc.org |
| Copper (Cu) | Amidation / Condensation | C-N, C-C | Madelung-type indole synthesis from 2-iodophenylacetonitrile (B1586883) and amides. semanticscholar.org |
Implementation of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.mabridgew.edu In the synthesis of acetanilide-indole hybrids, these principles can be applied to create more sustainable, efficient, and safer manufacturing routes. researchgate.net
A key principle is the use of safer solvents and the avoidance of hazardous reagents. imist.ma Traditional syntheses of acetanilides often use toxic solvents like dichloromethane (B109758) and reagents like acetic anhydride (B1165640), which is not atom-economical. imist.masphinxsai.com Greener alternatives involve using water or ethanol (B145695) as the solvent and replacing acetic anhydride with acetic acid in the presence of a catalyst like zinc dust. imist.masphinxsai.com Similarly, the synthesis of the indole core can be achieved in water using a reusable acidic ionic liquid catalyst, avoiding traditional organic solvents like toluene (B28343) or acetic acid. google.com
Multicomponent reactions (MCRs) are another hallmark of green chemistry, as they combine multiple starting materials in a single step to form a complex product, thereby increasing atom economy and reducing waste. rsc.org The synthesis of the indole core can be achieved via an Ugi multicomponent reaction followed by an acid-induced cyclization, using inexpensive and readily available starting materials in a benign solvent like ethanol without the need for a metal catalyst. rsc.org
Electrochemical methods also offer a green alternative for synthesis. The ethoxylation of acetanilide to form 4-ethoxy acetanilide, a key precursor, can be performed via an electroorganic method. researcher.lifebanglajol.info This approach can directly introduce the ethoxy group onto the aromatic ring in a single step, avoiding the multi-step processes and side products common in conventional thermal methods. researcher.lifebanglajol.info
Table 3: Comparison of Conventional vs. Green Synthesis Approaches
| Reaction | Conventional Method | Green Chemistry Approach | Green Advantage |
|---|---|---|---|
| Acetanilide Synthesis | Aniline, Acetic Anhydride, Pyridine, CH₂Cl₂ | Aniline, Acetic Acid, Zinc Dust | Avoids hazardous acetic anhydride and chlorinated solvents; minimizes waste. imist.masphinxsai.com |
| Indole Synthesis (Fischer) | Phenylhydrazine (B124118), Ketone, Strong Acid (H₂SO₄) | Phenylhydrazine, Ketone, Water, Acidic Ionic Liquid | Reusable catalyst, use of water as a green solvent, milder conditions. google.com |
| Bromination of Acetanilide | Acetanilide, Bromine, Glacial Acetic Acid | Acetanilide, KBrO₃/KBr, Aqueous Ethanol | Avoids corrosive liquid bromine and hazardous acetic acid; uses an aqueous medium. imist.ma |
| 4-Ethoxy Acetanilide Synthesis | Multi-step thermal methods | Direct electrochemical ethoxylation of acetanilide | Single-step process, higher efficiency, fewer side products. researcher.lifebanglajol.info |
Strategies for Scaffold Diversification and Library Generation through Parallel Synthesis
The acetanilide-indole framework serves as a "scaffold," a core structure that can be systematically modified to create a library of related compounds. This approach, known as diversity-oriented synthesis (DOS), is crucial for exploring structure-activity relationships in drug discovery. cam.ac.uk By generating a collection of structurally diverse molecules, researchers can identify compounds with optimized biological activity. cam.ac.uknih.gov
Parallel synthesis is a key technology for library generation, allowing for the simultaneous synthesis of many distinct but structurally related compounds. Starting with a common intermediate, different building blocks or reagents are introduced in a systematic fashion. For the Acetanilide, 4'-ethoxy-2-indol-3-YL- scaffold, diversification can occur at several key positions.
Key diversification strategies include:
Ring Addition and Expansion: The indole or acetanilide rings can be fused with other rings. For example, reacting the parent scaffold with reagents like TosMIC can generate novel pyrrole-fused systems. whiterose.ac.uk
Ring Cleavage: Complex polycyclic scaffolds can be simplified through ring-cleavage reactions to generate new, distinct core structures. nih.govwhiterose.ac.uk
Functional Group Interconversion: The ethoxy group on the acetanilide ring can be replaced with other alkoxy or aryloxy groups. The amide linkage can be modified, and substituents can be introduced onto the indole nitrogen or the benzene (B151609) portion of the indole ring. mdpi.com
Late-Stage Functionalization: This strategy involves modifying a complex, fully-formed molecule in the final steps of a synthesis. nih.gov Techniques like accelerated synthesis in microdroplets allow for the rapid functionalization of bioactive molecules using nanogram amounts of material, enabling the high-throughput screening of reactions to generate hundreds of analogs quickly. nih.gov
By combining multicomponent reactions to build the initial scaffold with subsequent diversification reactions, a wide range of sp³-rich polycyclic small molecules can be generated, populating chemical space with novel and potentially bioactive compounds. semanticscholar.org
Table 4: Potential Diversification Points on the Acetanilide-Indole Scaffold
| Position | R-Group | Potential Modifications | Synthetic Strategy |
|---|---|---|---|
| Indole N-1 | H | Alkylation, Arylation, Acylation | N-H functionalization using alkyl halides or acyl chlorides under basic conditions. |
| Indole Benzene Ring (C4-C7) | H | Halogenation, Nitration, Friedel-Crafts | Electrophilic aromatic substitution; transition-metal-catalyzed C-H functionalization. researchgate.net |
| Acetanilide Amide N | H | Alkylation | Modification of the amide linkage. |
| Acetanilide Ethoxy Group | -OCH₂CH₃ | Ether cleavage followed by re-alkylation | Introduction of different alkoxy, aryloxy, or thioether groups. |
Future Research Directions and Unexplored Avenues for Acetanilide, 4 Ethoxy 2 Indol 3 Yl
Development of Innovative and Highly Efficient Synthetic Pathways
The synthesis of indole-containing molecules is a mature field, yet there is always a demand for more efficient, sustainable, and scalable methods. Future research on the synthesis of Acetanilide (B955), 4'-ethoxy-2-indol-3-YL- could pivot towards several innovative strategies. Current multistep syntheses, which may involve the acylation of an aniline (B41778) derivative followed by alkylation, can be optimized. nih.gov
Future investigations could focus on:
Green Chemistry Approaches: Developing syntheses that utilize greener solvents, reduce the number of steps (tandem or one-pot reactions), and employ catalytic rather than stoichiometric reagents to minimize waste and improve atom economy.
Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions.
Novel Catalytic Systems: Exploring new acid or metal catalysts for key bond-forming reactions, such as the construction of the indole (B1671886) ring or the coupling of the side chain, could lead to milder reaction conditions and broader functional group tolerance. For instance, the use of acid catalysts in reactions of indole derivatives is well-documented and could be further refined for this specific target. researchgate.net
Exploration of Novel Chemical Transformations and Reactivity Profiles
The reactivity of the Acetanilide, 4'-ethoxy-2-indol-3-YL- scaffold is not fully explored. The indole ring is electron-rich and typically undergoes electrophilic substitution at the C3 position. However, since this position is already substituted, future research could investigate the reactivity at other positions, such as C2, C4, C5, C6, or the N1 position of the indole nucleus.
Key areas for exploration include:
Late-Stage Functionalization: Developing methods for the selective introduction of new functional groups onto the core structure. This would enable the rapid generation of a diverse library of analogs from a common intermediate.
Cyclization Reactions: Investigating intramolecular cyclization reactions to create more rigid, polycyclic structures. For example, reactions could be designed to form a new ring between the indole N1 and the acetanilide side chain, or between the indole C2 and the phenyl ring, potentially leading to structures like indolo[3,2-b]carbazoles. researchgate.net
Transformations of the Acetanilide Side Chain: The glyoxylamide moiety, which is structurally similar to the side chain of the title compound, is known to be crucial for interactions with biological targets. mdpi.com Future work could explore the transformation of the acetamide (B32628) group into other functional groups like amides, esters, or ketones to probe its structural and functional importance.
Application of Advanced Computational Methodologies for Predictive Chemical Design
Computational chemistry provides powerful tools for accelerating drug discovery and chemical research. For Acetanilide, 4'-ethoxy-2-indol-3-YL-, in silico methods can guide synthetic efforts and predict the properties of novel derivatives before their synthesis, saving time and resources. mdpi.com
Future computational studies could include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to model the electronic structure, predict sites of reactivity, and elucidate reaction mechanisms for novel transformations.
Molecular Docking and Dynamics: As demonstrated with related acetanilide derivatives, molecular docking can be used to predict how analogs might bind to specific biological targets, such as protein kinases. nih.gov Molecular dynamics simulations can further explore the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, focused library of analogs and evaluating their properties, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.
Design and Synthesis of Complex Analogs with Tailored Structural Features for Targeted Investigations
The true potential of Acetanilide, 4'-ethoxy-2-indol-3-YL- lies in its utility as a scaffold for creating more complex and functionally optimized analogs. The indole scaffold is a validated starting point for developing ligands for various receptors and enzymes. mdpi.com The design of new analogs can be guided by the goal of enhancing potency, selectivity, or pharmacokinetic properties for a specific biological target.
Strategic modifications could involve:
Substitution on the Phenyl Ring: Varying the electronic and steric properties of the 4'-ethoxy-phenyl group by introducing different substituents (e.g., halogens, alkyl, nitro, or hydroxyl groups).
Modification of the Indole Core: Introducing substituents at the N1 position of the indole ring is a common strategy to modulate activity and can be explored.
Replacement of the Acetanilide Linker: The acetanilide linker can be replaced with other functionalities, such as the hydantoin (B18101) ring system, which has been shown to yield potent anticancer agents in related structures. nih.gov
The table below outlines potential avenues for analog design based on the core structure of Acetanilide, 4'-ethoxy-2-indol-3-YL-.
| Modification Site | Parent Group | Proposed Modifications | Rationale |
| Indole Ring (N1) | -H | Alkyl, Benzyl, Aryl | Modulate lipophilicity and steric interactions. mdpi.com |
| Phenyl Ring (C2', C3', C5', C6') | -H | Halogens (F, Cl, Br), -CH₃, -CF₃ | Probe electronic and steric effects on binding. |
| Ethoxy Group (C4') | -OCH₂CH₃ | -OH, -OCH₃, -SCH₃, -SO₂CH₃ | Alter hydrogen bonding capacity and polarity. |
| Acetamide Linker | -NH-C(O)-CH₂- | Reverse Amide, Thioamide, Sulfonamide, Hydantoin nih.gov | Change geometry, rigidity, and hydrogen bonding patterns. |
These targeted modifications, driven by a combination of computational predictions and synthetic exploration, represent a clear path forward in understanding and exploiting the chemical and potential biological properties of the Acetanilide, 4'-ethoxy-2-indol-3-YL- scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-ethoxy-2-indol-3-YL-acetanilide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indole derivatives with substituted acetanilides. Key steps include:
- Use of catalysts (e.g., palladium-based catalysts for cross-coupling reactions) and solvents like dimethylformamide (DMF) to enhance reactivity .
- Temperature control (e.g., reflux conditions) and reaction time optimization to minimize side products .
- Microwave-assisted synthesis may reduce reaction time and improve yield compared to traditional methods .
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of 4'-ethoxy-2-indol-3-YL-acetanilide?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm; indole NH at δ 10–12 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating substituent positions (e.g., ethoxy group orientation) .
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo toxicological data for acetanilide derivatives?
- Methodological Answer :
- Dose-Response Analysis : Compare in vitro IC₅₀ values with in vivo NOAEL (No Observed Adverse Effect Level). For acetanilide, the NOAEL in rats is 7 mg/kg/day, but metabolites like acetaminophen may require separate assessment due to reprotoxic risks .
- Metabolite Profiling : Use LC-MS to quantify metabolites (e.g., acetaminophen) in plasma and tissues, correlating concentrations with observed toxic effects .
- Species-Specific Adjustments : Adjust interspecies scaling factors (e.g., human equivalent dose) using allometric equations .
Q. What experimental strategies mitigate confounding factors in assessing the safety margin (MoS) of 4'-ethoxy-2-indol-3-YL-acetanilide?
- Methodological Answer :
- Margin of Safety (MoS) Calculation : MoS = NOAEL / Human Exposure. For acetanilide, assume default exposure values (e.g., 0.03 mg/kg/day in cosmetics) if usage data are lacking .
- Cohort Studies : Track occupational exposure in laboratories using biomonitoring (e.g., urinary acetanilide metabolites) .
- Co-Exposure Models : Evaluate interactions with common stabilizers (e.g., hydrogen peroxide) to identify synergistic toxicity .
Q. How can researchers address contradictory data on the stability of 4'-ethoxy-2-indol-3-YL-acetanilide in oxidative formulations?
- Methodological Answer :
- Accelerated Stability Testing : Use forced degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to quantify decomposition products .
- Comparative Analysis : Benchmark against alternative stabilizers (e.g., sodium stannate) under identical conditions to assess relative efficacy .
- Computational Modeling : Predict degradation pathways using DFT (Density Functional Theory) to identify vulnerable molecular sites .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for reconciling conflicting mutagenicity data in acetanilide derivatives?
- Methodological Answer :
- Meta-Analysis : Pool data from Ames tests, micronucleus assays, and comet assays using random-effects models to account for inter-study variability .
- Sensitivity Analysis : Stratify results by metabolic activation (e.g., S9 mix) to isolate false negatives/positives .
- Threshold of Toxicological Concern (TTC) : Apply TTC thresholds (e.g., 1.5 µg/day for mutagenicity) to prioritize high-risk compounds .
Q. How should researchers design studies to evaluate the environmental persistence of 4'-ethoxy-2-indol-3-YL-acetanilide?
- Methodological Answer :
- OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions, measuring half-life (t₁/₂) via LC-MS/MS .
- Aquatic Toxicity Testing : Use Daphnia magna or Danio rerio models to assess EC₅₀ values for acute/chronic effects .
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
